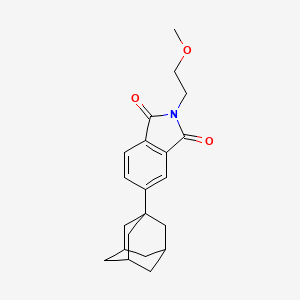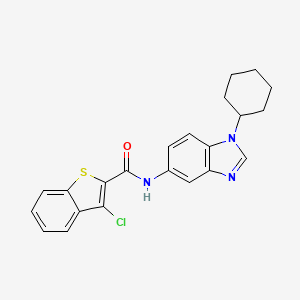![molecular formula C20H17ClN2O2S B4186906 N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4186906.png)
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide
Descripción general
Descripción
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CCT-018, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It was first synthesized in 2011 and has gained popularity in the research community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is thought to be responsible for the analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to an increase in mood and a reduction in pain and inflammation. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. This reduction in cytokine levels is thought to be responsible for the anti-inflammatory effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of pain and inflammation. Additionally, its anxiolytic and antidepressant-like effects make it a potential treatment for anxiety and depression. However, the limitations of this compound include its potential for abuse and dependence, as well as its unknown long-term effects on the brain and body.
Direcciones Futuras
There are several future directions for research on N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more selective SNRIs that target specific neurotransmitter transporters. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and body. Finally, the potential for abuse and dependence of this compound should be further investigated to determine its safety for human use.
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its potential therapeutic properties. It exhibits potent analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects, making it a promising candidate for the treatment of pain, inflammation, anxiety, and depression. However, further research is needed to determine its safety and efficacy for human use.
Aplicaciones Científicas De Investigación
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-[2-chloro-4-(3-phenylpropanoylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-16-13-15(22-19(24)11-8-14-5-2-1-3-6-14)9-10-17(16)23-20(25)18-7-4-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPOQVGYRIUEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)

![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-2-pyridinamine](/img/structure/B4186845.png)

![4-methyl-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B4186857.png)
![2-[(4-bromobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B4186868.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline](/img/structure/B4186875.png)

![ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4186890.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4186900.png)
![3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4186909.png)

![N',N'''-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)]](/img/structure/B4186925.png)